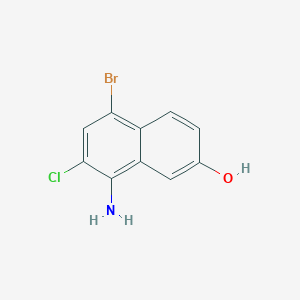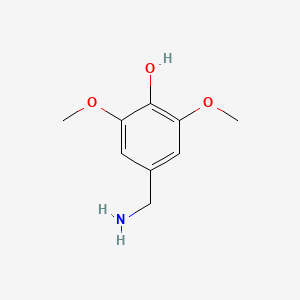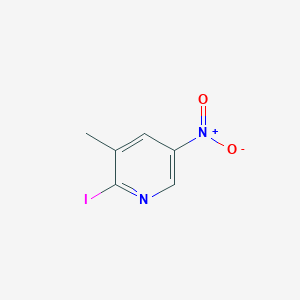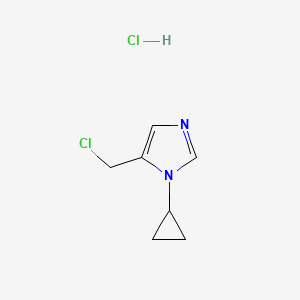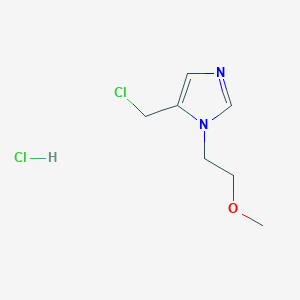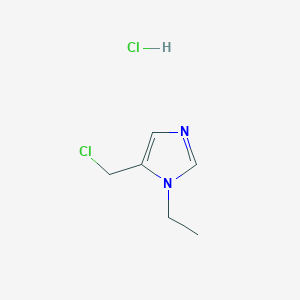
5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H7ClN2.ClH . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H . This indicates that the compound consists of a 1H-imidazole ring with a chloromethyl group at the 5-position and an ethyl group at the 1-position .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 167.04 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored the use of halogen-substituted imidazole derivatives, which are structurally similar to 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride, as corrosion inhibitors. These compounds, including chloride-substituted imidazoline derivatives, have shown effectiveness in protecting mild steel in acidic environments, highlighting the potential of chloromethyl-imidazole derivatives in corrosion science. The study elucidates the mechanism of action through weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS) tests, and theoretical calculations, confirming the superior performance of chloride-substituted compounds in corrosion inhibition (Zhang et al., 2015).
Drug Synthesis and Characterisation
This compound has been utilized in the synthesis of transition metal complexes with potential applications in medicine. A study demonstrated the condensation of 5-Chloromethyl-8-quinolinol hydrochloride with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, leading to the development of compounds characterized by elemental analysis and spectral studies. These synthesized metal chelates hint at the utility of chloromethyl-imidazole derivatives in creating new pharmacologically active compounds (Verma et al., 2010).
Anticancer Research
Pyrrole-imidazole polyamides targeting human telomere repeat sequences have been synthesized to explore their potential as antitumor drugs. These compounds, designed to alkylate DNA at specific sites within the telomere sequence, have shown cytotoxicity against a variety of human cancer cell lines. Such research underscores the potential of this compound derivatives in developing targeted cancer therapies, providing a foundation for future studies aimed at telomere-based anticancer strategies (Sasaki et al., 2006).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMDKKFZSITMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
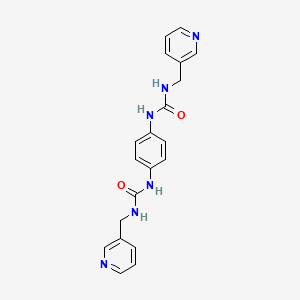
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


